Methyl 2-[(methylsulfonyl)amino]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(methanesulfonamido)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)7-5-3-4-6-8(7)10-15(2,12)13/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFHUYKVZFZBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347874 | |
| Record name | Methyl 2-[(methylsulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716-41-6 | |
| Record name | Methyl 2-[(methylsulfonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Potential Biological Activity of Methyl 2-[(methylsulfonyl)amino]benzoate
Executive Summary
This document provides a comprehensive technical overview of Methyl 2-[(methylsulfonyl)amino]benzoate, a small molecule with significant, yet underexplored, therapeutic potential. By examining its core chemical structure—a hybrid of an anthranilate ester and a sulfonamide—we can infer plausible biological activities based on well-established pharmacophores. This guide synthesizes existing data on structurally related compounds to build a strong rationale for investigating its anti-inflammatory, anticancer, and antimicrobial properties. We present a structured, multi-phase experimental workflow, complete with detailed protocols, designed to systematically evaluate these hypotheses. This framework moves from high-throughput in vitro screening to targeted in vivo proof-of-concept studies, providing researchers and drug development professionals with a robust roadmap for assessing the compound's viability as a novel therapeutic lead.
Introduction: Unveiling a Candidate Molecule
In the landscape of drug discovery, the strategic combination of known bioactive scaffolds is a proven method for generating novel chemical entities with enhanced or unique pharmacological profiles. This compound emerges as a compelling candidate from this design philosophy. Its structure integrates two key moieties:
-
Methyl Anthranilate Backbone: Derivatives of this structure are known for a range of biological activities. For instance, methyl salicylate glycosides exhibit anti-inflammatory properties[1], and other complex benzoate esters have been investigated for anti-tumor effects[2].
-
Sulfonamide Group (-SO₂NH-): This functional group is the cornerstone of sulfa drugs, one of the oldest classes of antimicrobial agents. Furthermore, numerous modern drugs, including diuretics, anticonvulsants, and a significant class of anti-inflammatory drugs (COX-2 inhibitors like Celecoxib), are built upon a sulfonamide framework.
The compound's direct precursor, Methyl 2-aminobenzoate, is a readily available starting material[3]. A brominated analog of the target molecule has been identified as a key intermediate in the synthesis of benzothiazines[4], a class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including potent anticancer and anti-inflammatory effects[5][6]. This lineage provides a strong impetus for a thorough investigation into the biological potential of this compound itself.
This guide will therefore delineate the scientific rationale for exploring its therapeutic potential and provide a detailed, actionable framework for its systematic evaluation.
Synthesis and Physicochemical Profile
A logical and efficient synthesis is paramount for the exploration of any new chemical entity. Based on standard organic chemistry principles and related literature, a straightforward synthetic route is proposed.
Proposed Synthetic Pathway
The most direct approach to synthesizing this compound involves the sulfonylation of Methyl 2-aminobenzoate (Methyl Anthranilate) with methanesulfonyl chloride. This reaction is analogous to the synthesis of its brominated derivative[4].
Caption: Potential inhibition of the COX pathway by the target molecule.
Anticancer Potential
Rationale: Aryl sulfonamides are present in a variety of anticancer agents that function through diverse mechanisms, including carbonic anhydrase inhibition and cell cycle arrest. The fact that a closely related brominated analog is a direct precursor to benzothiazoles—a scaffold found in numerous compounds with demonstrated antiproliferative activity—provides a strong rationale for this line of inquiry.[4][5] Studies on other benzoate-containing molecules have also demonstrated significant anti-tumor activity against breast cancer cell lines.[2]
Potential Mechanism of Action: Plausible mechanisms include the inhibition of protein kinases crucial for cancer cell signaling, disruption of microtubule dynamics leading to mitotic arrest,[2] or the induction of apoptosis through intrinsic or extrinsic pathways.
Antimicrobial Potential
Rationale: The sulfonamide group is the defining feature of bacteriostatic "sulfa drugs." These agents act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. While resistance is widespread, the sulfonamide scaffold remains a valid starting point for developing novel antimicrobial agents. Some benzoate derivatives have also shown activity against pathogenic bacteria like E. coli and Shigella boydii.[7]
Potential Mechanism of Action: The most probable mechanism is the inhibition of the bacterial folate synthesis pathway, leading to the cessation of growth and replication.
Proposed Experimental Validation Workflows
A tiered approach is recommended, beginning with broad in vitro screening to identify the most promising activity, followed by more complex cellular and in vivo models for validation.
Phase 1: Primary In Vitro Screening
This phase aims to rapidly and cost-effectively assess the compound's activity across the three hypothesized areas.
Protocol 1: In Vitro Anti-inflammatory - Inhibition of Albumin Denaturation Assay
-
Principle: Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay measures the ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA), using spectrophotometry for quantification.[8][9]
-
Methodology:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare stock solutions of this compound in DMSO. Create serial dilutions to achieve final concentrations of 10, 50, 100, 250, and 500 µg/mL. Use Diclofenac sodium as the positive control.
-
In test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound or control solution. A control tube will contain 0.5 mL of BSA and 0.5 mL of PBS.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance (turbidity) of each solution at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
-
-
Self-Validation: The inclusion of a known NSAID like Diclofenac provides a benchmark for activity. A clear dose-response curve for the test compound would validate the results.
Protocol 2: In Vitro Anticancer - MTT Cytotoxicity Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[10]
-
Methodology:
-
Cell Culture: Seed cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon, A549 for lung) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[11]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
-
Self-Validation: A reproducible, dose-dependent decrease in cell viability and a calculable IC₅₀ value confirm cytotoxic activity.
Protocol 3: In Vitro Antimicrobial - Broth Microdilution Assay (MIC Determination)
-
Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Methodology:
-
Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add a standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to each well.
-
Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only). Use a known antibiotic like Ciprofloxacin as a reference standard.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
-
-
Self-Validation: Clear growth in the positive control well and no growth in the negative control well are essential. The MIC of the reference standard should fall within its expected range.
Phase 2: In Vivo Proof-of-Concept Models
Should any of the in vitro assays yield promising, potent results (e.g., low micromolar IC₅₀ or low µg/mL MIC), proceeding to a relevant in vivo model is justified.
Protocol 4: In Vivo Anti-inflammatory - Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by significant edema (swelling).[12] The ability of a test compound to reduce this swelling indicates potential anti-inflammatory activity.
-
Methodology:
-
Acclimatization: Acclimate male Wistar rats (180-200g) for one week.
-
Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Positive control (e.g., Indomethacin, 10 mg/kg, p.o.), and Test groups (e.g., this compound at 25, 50, 100 mg/kg, p.o.).
-
Dosing: Administer the vehicle, standard, or test compound orally 1 hour before inducing inflammation.
-
Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% w/v carrageenan solution into the subplantar region of the right hind paw.
-
Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
-
-
Self-Validation: The vehicle control group must show significant edema, and the positive control group must show a statistically significant reduction in edema.
Data Interpretation and Strategic Progression
The data generated from the proposed workflows will guide the subsequent steps in the drug discovery process.
Interpreting the Results
| Assay | Key Metric | Interpretation of a Positive Result |
| Albumin Denaturation | % Inhibition | Dose-dependent increase in inhibition, comparable to Diclofenac. |
| MTT Cytotoxicity | IC₅₀ Value | A low micromolar or nanomolar IC₅₀ value in cancer cells with a high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells). |
| Broth Microdilution | MIC Value | A low µg/mL value, ideally ≤16 µg/mL, against one or more bacterial strains. |
| Paw Edema Model | % Inhibition of Edema | Statistically significant, dose-dependent reduction in paw volume compared to the vehicle control. |
Decision-Making Workflow
The following flowchart outlines a logical progression based on the initial screening results.
Caption: Strategic workflow for compound progression.
Conclusion
This compound stands out as a molecule of high interest, positioned at the intersection of several pharmacologically validated structural classes. Its synthetic accessibility and the strong theoretical basis for its potential bioactivity make it an ideal candidate for a systematic discovery program. The multi-pronged experimental approach detailed in this guide—from foundational in vitro screening to targeted in vivo validation—provides a comprehensive and scientifically rigorous pathway to unlock its therapeutic potential. The successful execution of this research plan could yield a novel lead compound in the anti-inflammatory, anticancer, or antimicrobial arena.
References
-
Arshad, S., Shafiq, M., Tahir, M. N., & Yaqub, M. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1655. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185403, Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate. Retrieved from [Link]
-
Ahmad, V. U., Iqbal, S., Mohammad, F. V., & Noorwala, M. (1997). Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a new compound from Jolyna laminarioides. Journal of Natural Products, 60(9), 943-944. [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl 2-(aminosulfonyl)benzoate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. European Journal of Medicinal Plants, 34(11), 38-51. [Link]
-
Kim, H., & Lee, S. H. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (202), e66400. [Link]
-
Cree, I. A. (Ed.). (2011). Essential Techniques of Cancer Cell Culture. In Cancer Cell Culture: Methods and Protocols (pp. 17-33). Humana Press. [Link]
-
El-Toumy, S. A., Salib, J. Y., El-Kashak, W. A., Basha, M., & El-Alfy, T. S. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Applied Pharmaceutical Science, 13(4), 164-173. [Link]
-
Zhang, Y., Li, S., & Li, J. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. Frontiers in Chemistry, 10, 992211. [Link]
-
Ali, D., Ang, C. W., & Ozpiskin, O. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7056. [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]
-
Kumar, D., Kumar, S., & Singh, J. (2013). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 590-594. [Link]
-
Wang, C., Dai, Y., & Yao, X. (2016). Anti-inflammation effect of methyl salicylate 2-O-β-D-lactoside on adjuvant induced-arthritis rats and lipopolysaccharide (LPS)-treated murine macrophages RAW264.7 cells. International Immunopharmacology, 38, 1-8. [Link]
-
Hasanpourghadi, M., Pandurangan, A. K., Karthikeyan, C., Trivedi, P., & Mustafa, M. R. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(23), 37530–37547. [Link]
-
Pachiappan, S., Kodali, S., Palanisamy, S., & Chandrasekar, S. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 17(1). [Link]
-
Al-Ostath, O. A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, M. A. (2022). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. RSC advances, 12(45), 29511-29526. [Link]
-
Zhao, Y. L., et al. (2012). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules, 17(10), 12005-12014. [Link]
-
Idzik, K., Pałka, A., & Stączek, P. (2022). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 27(13), 4238. [Link]
Sources
- 1. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. 邻氨基苯甲酸甲酯 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bbrc.in [bbrc.in]
- 10. mdpi.com [mdpi.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-[(methylsulfonyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-[(methylsulfonyl)amino]benzoate, a compound of interest in synthetic and medicinal chemistry. Drawing upon established chemical principles and analogous compound data, this document details its molecular characteristics, a robust synthesis protocol, and its potential applications, offering a foundational resource for researchers in the field.
Core Molecular Attributes
This compound is a sulfonamide derivative of methyl anthranilate. Its structure is characterized by a methyl benzoate core with a methylsulfonylamino group at the ortho position.
Molecular Formula and Weight
The chemical structure of this compound leads to the following molecular formula and weight:
| Attribute | Value |
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 229.25 g/mol |
-
Rationale for Formula and Weight Calculation:
-
Benzene ring: C₆H₄
-
Methyl ester group (-COOCH₃): C₂H₃O₂
-
Methylsulfonylamino group (-NHSO₂CH₃): CH₄NO₂S
-
Total: C₉H₁₁NO₄S
-
The molecular weight is calculated from the sum of the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u, Sulfur: 32.06 u).
Synthesis Protocol: A Self-Validating Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available Methyl 2-aminobenzoate (methyl anthranilate). This protocol is adapted from established methodologies for the synthesis of analogous sulfonamides.[1]
Step 1: Sulfonylation of Methyl 2-aminobenzoate
This initial step involves the formation of the sulfonamide bond by reacting the primary amine of methyl anthranilate with methanesulfonyl chloride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-aminobenzoate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or pyridine at room temperature.
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise via the dropping funnel. The use of a base like pyridine (which can also serve as the solvent) is recommended to neutralize the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-(methylsulfonamido)benzoate.
Step 2: N-Methylation of Methyl 2-(methylsulfonamido)benzoate
The second step introduces the methyl group onto the nitrogen of the sulfonamide.
Experimental Protocol:
-
Reaction Setup: To a solution of Methyl 2-(methylsulfonamido)benzoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C.
-
Addition of Methylating Agent: After the evolution of hydrogen gas ceases, add a methylating agent such as methyl iodide (CH₃I) (1.2 equivalents) dropwise.
-
Reaction and Monitoring: Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.[1]
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.
Diagram of the Synthesis Workflow:
Caption: Two-step synthesis of this compound.
Spectroscopic and Physicochemical Properties
While experimental data for this compound is not widely available in public databases, its properties can be predicted based on its structure and comparison with analogous compounds.
Predicted Spectroscopic Data
-
¹H NMR:
-
Aromatic protons: Multiplets in the range of 7.0-8.0 ppm.
-
Ester methyl protons (-OCH₃): A singlet around 3.9 ppm.
-
Sulfonamide methyl protons (-SO₂CH₃): A singlet around 3.0 ppm.
-
N-methyl protons (-NCH₃): A singlet around 3.3 ppm.
-
-
¹³C NMR:
-
Carbonyl carbon: A signal around 168 ppm.
-
Aromatic carbons: Signals between 110-140 ppm.
-
Ester methyl carbon: A signal around 52 ppm.
-
Sulfonamide methyl carbon: A signal around 40 ppm.
-
N-methyl carbon: A signal around 30 ppm.
-
-
Mass Spectrometry (EI):
-
Expected molecular ion peak (M⁺) at m/z = 229.
-
Physicochemical Properties
| Property | Predicted Value/State |
| Appearance | White to off-white solid |
| Melting Point | Not available (expected to be a solid at room temperature) |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethyl acetate, and dichloromethane. Poorly soluble in water. |
Potential Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structural motifs suggest several areas of potential utility:
-
Scaffold for Medicinal Chemistry: The sulfonamide group is a well-known pharmacophore present in a wide range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The core structure of this compound can serve as a starting point for the synthesis of novel drug candidates.
-
Intermediate in Organic Synthesis: This compound can be a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds and other substituted aromatics. The functional groups present offer multiple sites for further chemical modification.
Logical Relationship of Compound to Application:
Caption: Potential applications derived from the compound's structure.
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety profiles of structurally similar sulfonamides and esters, the following precautions are recommended:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Toxicity: The toxicity of this compound has not been fully investigated. Avoid inhalation, ingestion, and direct contact with skin and eyes.
References
- Google Patents.
-
PubChem. Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate. [Link]
-
Wikipedia. Methyl benzoate. [Link]
-
Amerigo Scientific. Methyl 2-(aminosulfonyl)benzoate (98%). [Link]
-
AERU. Methyl 2-((aminosulfonyl)methyl)-benzoate (Ref: IN N5297). [Link]
-
National Center for Biotechnology Information. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. [Link]
-
Eureka. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Chemsrc. Methyl benzoate | CAS#:93-58-3. [Link]
-
PubChem. Methyl 2-[(chlorosulfonyl)methyl]benzoate. [Link]
-
CP Lab Safety. Methyl 2-(Aminosulfonyl)benzoate, min 98%, 100 grams. [Link]
-
Chegg.com. Solved NMR spectra of methyl benzoate and methyl | Chegg.com. [Link]
-
SpectraBase. methyl 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate - Optional[1H NMR] - Spectrum. [Link]
Sources
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Methyl 2-[(methylsulfonyl)amino]benzoate
This document provides a detailed experimental protocol for the synthesis of Methyl 2-[(methylsulfonyl)amino]benzoate, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.
Introduction and Scientific Background
This compound is a sulfonamide derivative of methyl anthranilate. The sulfonamide functional group is a critical pharmacophore in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The synthesis of this compound is a foundational step for further molecular elaboration and drug discovery efforts.
The protocol herein describes the mesylation of methyl 2-aminobenzoate. This reaction proceeds via a nucleophilic attack of the amino group of methyl 2-aminobenzoate on the electrophilic sulfur atom of methanesulfonyl chloride. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number | Notes |
| Methyl 2-aminobenzoate | ReagentPlus®, ≥99% | Sigma-Aldrich | 134-20-3 | Starting material.[1] |
| Methanesulfonyl Chloride | 99.5% | Sigma-Aldrich | 124-63-0 | Acylating agent. |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | 110-86-1 | Base and solvent. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M solution | Sigma-Aldrich | 7647-01-0 | For workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Sigma-Aldrich | 144-55-8 | For workup. |
| Brine (Saturated NaCl) | 7647-14-5 | For workup. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | 7487-88-9 | Drying agent. | |
| Ethyl Acetate | ACS grade | Sigma-Aldrich | 141-78-6 | For extraction & recrystallization. |
| Hexanes | ACS grade | Sigma-Aldrich | 110-54-3 | For recrystallization. |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Experimental Protocol
Reaction Setup and Execution
-
Preparation of Starting Material Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-aminobenzoate (10.0 g, 66.1 mmol) in anhydrous dichloromethane (100 mL).
-
Addition of Base: To the stirred solution, add anhydrous pyridine (6.4 mL, 79.3 mmol, 1.2 equiv). Cool the mixture to 0 °C using an ice bath. The use of pyridine as a base is critical to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.
-
Addition of Methanesulfonyl Chloride: In a separate dropping funnel, prepare a solution of methanesulfonyl chloride (5.6 mL, 72.7 mmol, 1.1 equiv) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled reaction mixture over a period of 30 minutes. Maintaining a low temperature during the addition is crucial to control the exothermic reaction and minimize side product formation.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the methyl 2-aminobenzoate spot and the appearance of a new, higher Rf product spot will indicate the completion of the reaction. A similar protocol has been successfully applied to the synthesis of a related brominated compound.[3]
Sources
Application Notes & Protocols for the Quantification of Methyl 2-[(methylsulfonyl)amino]benzoate
Abstract
This document provides detailed analytical methods for the quantitative determination of Methyl 2-[(methylsulfonyl)amino]benzoate. The primary method outlined is a robust High-Performance Liquid Chromatography (HPLC) protocol with Ultraviolet (UV) detection, suitable for routine quality control and purity assessment. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is presented for unequivocal identification and trace-level quantification. These protocols are designed for researchers, scientists, and professionals in the drug development and chemical analysis fields, providing a framework for accurate and reproducible measurements. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Analytical Imperative for this compound
This compound is a compound of interest in pharmaceutical and chemical research. Its structure, featuring a methyl ester of a benzoic acid derivative with a sulfonamide linkage, suggests its potential role as an intermediate in the synthesis of more complex molecules. Accurate quantification is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, and determining the purity of final products.
The analytical challenge lies in the compound's polarity, conferred by the sulfonamide group, and its aromatic nature. This guide provides two orthogonal analytical techniques to address this, ensuring both accurate quantification and confident identification.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₄S | Inferred from structure |
| Molecular Weight | 229.25 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 126-128 °C | |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and slightly soluble in water. | [2][3] |
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and precision. For this compound, a C18 column is selected to provide the necessary hydrophobic interaction for retention, while a polar-modified mobile phase allows for efficient elution and separation from potential impurities.
Rationale for Method Parameters
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column is chosen for its broad applicability in retaining moderately polar to nonpolar compounds. The long alkyl chains provide a hydrophobic stationary phase that interacts with the benzene ring and methyl groups of the analyte.
-
Mobile Phase: A gradient elution of acetonitrile and water (with a formic acid modifier) is employed. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. Formic acid is added to the aqueous phase to control the pH and suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. A gradient is chosen to ensure that any impurities with significantly different polarities are eluted effectively within a reasonable run time.
-
Detection Wavelength: The UV spectrum of sulfonamides typically exhibits a maximum absorbance around 265 nm.[4] Additionally, methyl anthranilate, a structurally related compound, shows absorbance maxima at approximately 288 nm and 325 nm.[5] A detection wavelength of 270 nm is selected as a starting point to provide good sensitivity for the analyte. A diode array detector (DAD) is recommended to monitor a range of wavelengths and identify the optimal absorbance maximum during method development.
HPLC-UV Protocol
3.2.1. Equipment and Reagents
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, and Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
-
This compound reference standard.
3.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-19 min: 90% to 10% B19-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm (or optimal wavelength determined by DAD) |
3.2.4. Sample Preparation
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.2.5. Data Analysis and System Suitability
-
Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.
-
Quantification: Inject the sample solution and determine the concentration of this compound using the calibration curve.
-
System Suitability: Regularly inject a mid-range standard to check for system performance. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0%.
-
Caption: Workflow for HPLC-UV analysis of this compound.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a higher degree of selectivity and is an excellent confirmatory technique. Due to the low volatility and thermal lability of the sulfonamide group, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[6][7]
Rationale for Method Parameters
-
Derivatization: Methylation of the sulfonamide nitrogen is a common and effective derivatization strategy.[6] This is typically achieved using a reagent like diazomethane or trimethylsilyldiazomethane. This process replaces the acidic proton on the nitrogen with a methyl group, increasing the compound's volatility and preventing thermal degradation in the GC inlet and column.
-
GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable for the analysis of the derivatized analyte. This type of column provides good separation for a wide range of organic molecules.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS. The resulting mass spectrum will show a characteristic fragmentation pattern that can be used for identification and quantification. The fragmentation of sulfonamides often involves cleavage of the S-N bond and loss of SO₂.[8][9][10]
GC-MS Protocol
4.2.1. Equipment and Reagents
-
Gas Chromatograph with a Mass Selective Detector (MSD).
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatization reagent (e.g., Trimethylsilyldiazomethane solution in diethyl ether).
-
Methanol, ethyl acetate, and other necessary solvents (GC grade).
-
This compound reference standard.
4.2.2. Derivatization Procedure
-
Accurately weigh the sample or standard into a vial.
-
Dissolve in a small amount of methanol.
-
Add a few drops of trimethylsilyldiazomethane solution until a persistent yellow color is observed.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Quench the excess reagent by adding a drop of acetic acid.
-
The derivatized sample is now ready for GC-MS analysis.
4.2.3. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
4.2.4. Data Analysis
-
Identification: The analyte is identified by its retention time and by comparing its mass spectrum with that of a derivatized reference standard.
-
Quantification: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity. Characteristic ions from the fragmentation of the derivatized analyte should be chosen for quantification (quantifier ion) and confirmation (qualifier ions). A calibration curve is generated by analyzing derivatized standards.
Caption: Workflow for GC-MS analysis of this compound.
Summary of Method Performance (Expected)
The following table summarizes the expected performance characteristics of the proposed analytical methods. These values should be confirmed during method validation.
| Parameter | HPLC-UV | GC-MS (SIM) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Conclusion
The analytical methods presented in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The primary HPLC-UV method is suitable for routine analysis in a quality control environment, while the GC-MS method offers a highly selective and sensitive confirmatory approach. The detailed protocols and the rationale behind the experimental choices are intended to empower analytical scientists to implement and adapt these methods to their specific needs.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]
-
ResearchGate. (n.d.). UV/Visible absorption spectrum of methyl anthranilate (MA, black solid... [Image]. Retrieved from [Link]
-
Borges, C. R., & Lott, F. W. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1134-1135, 121865. [Link]
-
ResearchGate. (n.d.). UV spectrum scans of sulfonamides (a), degradation of SMZ (b), STZ (c)... [Image]. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Methyl 2-(Aminosulfonylmethyl)benzoate, min 98% (HPLC)(N), 25 grams. Retrieved from [Link]
-
Patyra, E., Kwiatek, K., & Nebot, C. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules (Basel, Switzerland), 26(11), 3163. [Link]
-
Al-Ghanim, A. M., Al-Qahtani, S. D., Al-Said, S. A., & Al-Oqaili, R. A. (2023). Development and Characterization of Methyl-Anthranilate-Loaded Silver Nanoparticles: A Phytocosmetic Sunscreen Gel for UV Protection. Gels (Basel, Switzerland), 9(5), 392. [Link]
-
PubChem. (n.d.). Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]
-
Wang, Y., & Li, H. (2019). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of organic chemistry, 84(15), 9455–9462. [Link]
-
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Retrieved from [Link]
-
Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectrum of caffeic acid sulfonamide derivatives (A) and standard... [Image]. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–visible spectra of the anthranilic acid and the complexes (1–10). Retrieved from [Link]
-
CABI Digital Library. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Elsner, M., & Imfeld, G. (2016). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and bioanalytical chemistry, 408(25), 7087–7096. [Link]
-
ACS Publications. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid preparation of fatty acid methyl esters. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Sulfanilamide. Retrieved from [Link]
-
MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Retrieved from [Link]
-
Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
-
Molecules. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. Retrieved from [Link]
Sources
- 1. imeko.info [imeko.info]
- 2. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 3. 邻氨基苯甲酸甲酯 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Development and Characterization of Methyl-Anthranilate-Loaded Silver Nanoparticles: A Phytocosmetic Sunscreen Gel for UV Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Purity Isolation of Methyl 2-[(methylsulfonyl)amino]benzoate
Introduction: Methyl 2-[(methylsulfonyl)amino]benzoate is a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. Its synthesis, typically involving the reaction of methyl anthranilate with methanesulfonyl chloride, often yields a crude product contaminated with unreacted starting materials, byproducts, and reagents. The presence of these impurities can significantly hinder downstream applications, making robust purification essential. This guide provides a detailed, experience-driven approach to the purification of this compound, focusing on the chemical principles that underpin each technique. We will explore a multi-step strategy involving extractive workup and recrystallization, with column chromatography as a powerful alternative.
Section 1: Understanding the Chemical Landscape: Analyte and Impurities
A successful purification strategy begins with a thorough understanding of the target molecule and the likely impurities. The primary synthesis route involves the sulfonylation of methyl 2-aminobenzoate.
Key Reaction: Methyl 2-aminobenzoate + Methanesulfonyl Chloride → this compound + HCl
This reaction profile informs the nature of the contaminants we expect to encounter in the crude product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Chemical Feature | Solubility |
| This compound (Target) | C₉H₁₁NO₄S | 229.25 | ~126-128 (analog)[1] | N/A | Acidic N-H proton | Soluble in DCM, EtOAc; sparingly soluble in cold alcohols. |
| Methyl 2-aminobenzoate (Starting Material) | C₈H₉NO₂ | 151.16 | 24[2] | 256[3] | Basic amino group | Freely soluble in alcohol, ether; slightly soluble in water.[3] |
| Methanesulfonic Acid (Hydrolysis Byproduct) | CH₄O₃S | 96.11 | 20 | 167 (10 mmHg) | Strongly acidic | Miscible with water. |
| Di-sulfonated Product (Potential Byproduct) | C₁₀H₁₃NO₆S₂ | 307.34 | N/A | N/A | Highly polar | Likely low solubility in common organic solvents. |
The most critical distinction for purification is the difference in the acid-base properties between the product and the primary amine starting material. The sulfonamide product possesses a weakly acidic proton on the nitrogen, while the unreacted methyl anthranilate is basic. This difference is the cornerstone of our primary purification strategy.
Section 2: Strategic Purification Workflow
The choice of purification technique depends on the impurity profile and the desired final purity. For this system, a logical, multi-step approach is most effective. The following workflow provides a decision-making framework.
Figure 1: General purification workflow for this compound.
Section 3: Primary Purification: Acid-Base Extraction Protocol
Principle: This technique leverages the acidic nature of the sulfonamide's N-H proton (pKa ≈ 10-11). By washing the organic solution of the crude product with a dilute aqueous base (e.g., 1M NaOH), the acidic product is deprotonated to form a water-soluble sodium salt, which partitions into the aqueous layer. The basic starting material (methyl anthranilate) and other neutral organic impurities remain in the organic layer. The aqueous layer containing the product salt is then separated, re-acidified to regenerate the neutral product, and extracted back into an organic solvent. This method is exceptionally efficient for removing unreacted starting amine.[4]
Figure 2: Workflow for acid-base liquid-liquid extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M Sodium Hydroxide (NaOH) solution.
-
Causality Note: 1M NaOH is sufficiently strong to deprotonate the sulfonamide but not so concentrated as to cause significant hydrolysis of the methyl ester group under these conditions.
-
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains the sodium salt of your product. The upper organic layer, containing basic and neutral impurities, can be discarded.
-
Back-Extraction (Optional but Recommended): To maximize recovery, wash the discarded organic layer once more with a small volume of 1M NaOH and combine this aqueous wash with the first aqueous extract.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated Hydrochloric Acid (HCl) or 3M HCl dropwise while stirring until the solution is acidic (pH ≈ 2, check with pH paper). The neutral product should precipitate as a white solid.
-
Causality Note: Cooling minimizes potential heat-induced degradation or hydrolysis during neutralization.
-
-
Final Extraction: Add a fresh portion of ethyl acetate to the flask containing the precipitated product. Transfer the mixture to a separatory funnel and shake to re-dissolve the product into the organic layer.
-
Final Wash and Dry: Separate the organic layer. Wash it once with a saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Section 4: Final Polishing: Recrystallization Protocol
Principle: Recrystallization is a powerful technique for removing small amounts of structurally similar impurities. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Upon slow cooling, the product crystallizes out, leaving impurities behind in the solvent (mother liquor).
Solvent Selection: A solvent screen is crucial. Isopropanol or an ethanol/water mixture are often good starting points for N-sulfonylated anthranilates.
Table 2: Recrystallization Solvent Screening
| Solvent System | Observation at 25°C | Observation at Boiling | Suitability |
| Methanol | Highly soluble | - | Poor (too soluble) |
| Isopropanol | Sparingly soluble | Fully soluble | Excellent |
| Hexane | Insoluble | Insoluble | Poor (insoluble) |
| Toluene | Sparingly soluble | Soluble | Good |
| Ethanol/Water | Sparingly soluble | Fully soluble | Excellent |
Detailed Protocol:
-
Dissolution: Place the crude or acid-base purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add the solvent dropwise until all the solid has just dissolved.
-
Expertise Note: Adding excess solvent will reduce the final yield. The goal is to create a saturated solution at the boiling point.
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[5] Re-boil for 2-3 minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the final, high-purity product.
Section 5: Alternative Method: Silica Gel Column Chromatography
Principle: When impurities are not easily separable by extraction (e.g., a non-basic, neutral byproduct with similar solubility), column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. More polar compounds interact more strongly with the polar silica gel and elute later.
Protocol:
-
TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). Test solvent systems like Hexane/Ethyl Acetate. The ideal system gives the product a retention factor (Rf) of ~0.3-0.4.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of solvent (DCM is often a good choice) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.
Section 6: Purity Validation
It is imperative to confirm the purity of the final product. A combination of methods provides the most trustworthy validation.
Table 3: Purity Assessment Methods
| Method | Protocol Summary | Expected Result for Pure Product |
| Thin-Layer Chromatography (TLC) | Spot the crude and purified material on a silica plate. Elute with 7:3 Hexane:EtOAc. Visualize under UV light. | A single spot, with a clear separation from any impurities visible in the crude lane. |
| HPLC | Use a C18 reverse-phase column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid). Monitor with a UV detector.[6] | A single sharp peak with >99% peak area. |
| Melting Point | Determine the melting point of the dried, crystalline solid using a calibrated apparatus. | A sharp melting range (e.g., 1-2°C span) consistent with literature values for analogous compounds (approx. 126-128°C).[1] |
| ¹H NMR Spectroscopy | Dissolve a sample in a deuterated solvent (e.g., CDCl₃) and acquire the proton NMR spectrum. | The spectrum should show clean signals corresponding to all protons in the molecule, with correct integration and splitting patterns, and an absence of impurity peaks. |
References
-
Shafiq, M., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1657. [Link]
-
Behboudi, L., et al. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 9(2), 31. [Link]
- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
-
Taylor, L. T., & Chang, H. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(8), 363-369. [Link]
-
PubChem. Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate. National Center for Biotechnology Information. [Link]
-
Edwards, S. L., et al. (1988). Crystallization and purification of the enzyme anthranilate phosphoribosyl transferase. Journal of Molecular Biology, 203(2), 523-524. [Link]
-
Franklin, R. A., & Aldridge, A. (1984). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 2(4), 525-533. [Link]
-
AERU. Methyl 2-((aminosulfonyl)methyl)-benzoate. University of Hertfordshire. [Link]
-
He, L., et al. (2012). Determination of sulfonamides in food samples by membrane-protected micro-solid phase extraction coupled with high performance liquid chromatography. Journal of Chromatography A, 1229, 51-58. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]
-
Afkhami, A., & Madrakian, T. (2004). Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. Journal of the Brazilian Chemical Society, 15(3), 346-351. [Link]
-
Cole, C., et al. (2023). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]
-
Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
ChemSynthesis. methyl 2-aminobenzoate. [Link]
Sources
- 1. 邻甲酸甲酯苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-アミノ安息香酸メチル ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-[(methylsulfonyl)amino]benzoate
Welcome to the technical support center for the synthesis of Methyl 2-[(methylsulfonyl)amino]benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this crucial sulfonamide formation reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical reasoning to empower you to diagnose and resolve issues in your own laboratory settings.
The synthesis of this compound, a key intermediate in various pharmaceutical pathways, typically involves the reaction of methyl anthranilate with methanesulfonyl chloride in the presence of a base. While seemingly straightforward, this reaction is sensitive to a number of variables that can significantly impact the yield and purity of the final product. This guide is structured to address the most common problems encountered during this synthesis in a practical, question-and-answer format.
Troubleshooting Guide: Addressing Low Yields
This section tackles specific scenarios of low yield and provides a systematic approach to identifying and rectifying the root cause.
Question 1: My reaction has a low yield of the desired product, and I have a significant amount of unreacted methyl anthranilate. What are the likely causes and how can I fix this?
Answer:
A low conversion of the starting material, methyl anthranilate, points to several potential issues with the reaction conditions or reagents. Here’s a breakdown of the likely culprits and how to address them:
-
Insufficient Methanesulfonyl Chloride: While a 1:1 molar ratio is stoichiometric, a slight excess of methanesulfonyl chloride (1.1 to 1.2 equivalents) is often recommended to ensure the reaction goes to completion. However, a large excess should be avoided as it can lead to side reactions and complicate purification.
-
Inadequate Base: The reaction of methyl anthranilate with methanesulfonyl chloride produces hydrochloric acid (HCl) as a byproduct.[1] This acid will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. A suitable base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the HCl as it is formed.[2] Ensure you are using at least one equivalent of the base. For weakly nucleophilic anilines, a stronger, non-nucleophilic base might be beneficial.
-
Low Reaction Temperature: While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, the temperature may need to be raised to room temperature or slightly above to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
Poor Quality Reagents: The purity of your starting materials is critical.
-
Methyl Anthranilate: Ensure it is free from significant impurities.
-
Methanesulfonyl Chloride: This reagent is highly reactive and susceptible to hydrolysis.[1] Use a freshly opened bottle or a properly stored one. Old or improperly stored methanesulfonyl chloride may have partially hydrolyzed to methanesulfonic acid, which will not participate in the reaction.
-
Solvent: The presence of water in the solvent can lead to the hydrolysis of methanesulfonyl chloride, a significant side reaction that consumes the reagent and lowers the yield. Use anhydrous solvents and ensure your glassware is thoroughly dried.
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing low conversion rates.
Question 2: My yield is low, and I observe the formation of a significant amount of a water-soluble byproduct. What is happening?
Answer:
The formation of a water-soluble byproduct is a strong indicator of the hydrolysis of methanesulfonyl chloride. Methanesulfonyl chloride readily reacts with water to form methanesulfonic acid and HCl.[1] This side reaction consumes your electrophile, directly leading to a lower yield of the desired sulfonamide.
Causality and Prevention:
-
Presence of Water: The most common source of this issue is the presence of water in the reaction mixture. This can come from:
-
Solvents: Not using a properly dried, anhydrous solvent.
-
Reagents: Using reagents that have absorbed atmospheric moisture.
-
Glassware: Not thoroughly drying the reaction glassware.
-
Atmosphere: Running the reaction open to the atmosphere, especially on a humid day.
-
Protocol for Ensuring Anhydrous Conditions:
-
Glassware: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Reagents: Store hygroscopic reagents, like methanesulfonyl chloride and some bases, in a desiccator.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Question 3: I have a low yield of my desired product, but I also see a higher molecular weight byproduct in my mass spectrometry analysis. What could this be?
Answer:
The presence of a higher molecular weight byproduct often suggests the formation of the di-sulfonylated product, Methyl 2-[(methylsulfonyl)(methylsulfonyl)amino]benzoate. This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of methanesulfonyl chloride.
Factors Favoring Di-sulfonylation and Mitigation Strategies:
-
Excess Methanesulfonyl Chloride: Using a large excess of the sulfonylating agent increases the likelihood of a second reaction.
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride.
-
-
Strong Base/High Temperature: A strong base can more readily deprotonate the sulfonamide nitrogen, and higher temperatures can provide the activation energy for the second sulfonylation.
-
Solution: Use a moderately strong, non-nucleophilic base like triethylamine or pyridine. Add the methanesulfonyl chloride slowly at a low temperature (0 °C) to control the reaction and then allow it to warm to room temperature.
-
-
Concentration: Higher concentrations of reactants can favor bimolecular side reactions.
-
Solution: While you want the reaction to be efficient, running it at a very high concentration might not be optimal. A typical starting point is a 0.1 to 0.5 M solution of the amine.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Aprotic, non-polar to moderately polar solvents are generally preferred. Dichloromethane (DCM) is a common choice due to its ability to dissolve the starting materials and its inertness under the reaction conditions. Other suitable solvents include tetrahydrofuran (THF) and ethyl acetate, provided they are anhydrous.
Q2: Which base should I use, and does it matter?
A2: The choice of base is important. Tertiary amines like triethylamine (TEA) and pyridine are commonly used because they are non-nucleophilic and act as effective HCl scavengers.[2] Pyridine can sometimes act as a nucleophilic catalyst as well. For less reactive anilines, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial. It is crucial that the base is anhydrous.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (methyl anthranilate) and the product. The product, being more polar than the starting amine, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC or LC-MS can be used.
Q4: What is the best way to purify the final product?
A4: Purification typically involves an aqueous workup followed by recrystallization or column chromatography.
-
Aqueous Workup: After the reaction is complete, the mixture is typically diluted with a solvent like ethyl acetate and washed with a dilute acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted methanesulfonyl chloride and methanesulfonic acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[3]
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method for purification.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl anthranilate (1.0 eq.).
-
Dissolve the methyl anthranilate in anhydrous dichloromethane (DCM) (to make a ~0.2 M solution).
-
Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel chromatography.
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Methyl Anthranilate | 1.0 eq. | Limiting reagent |
| Methanesulfonyl Chloride | 1.1 - 1.2 eq. | Drives the reaction to completion |
| Base (e.g., Triethylamine) | 1.5 - 2.0 eq. | Neutralizes HCl byproduct |
| Solvent | Anhydrous DCM, THF, or Ethyl Acetate | Aprotic, inert solvent |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, then allows reaction to complete |
| Concentration | 0.1 - 0.5 M | Balances reaction rate and potential side reactions |
Visualizing the Reaction and Potential Pitfalls
Reaction Mechanism
Caption: The general mechanism for the formation of this compound.
Common Side Reactions
Caption: Key side reactions that can lead to low yield.
References
- Zhang, W. (2010). A Method for Treating Methyl 2-(aminosulfonyl)
- Li, J. (2016).
-
Wikipedia. (2023). Methanesulfonyl chloride. [Link]
-
Organic Syntheses. Methanesulfonyl chloride. [Link]
-
Organic Chemistry Portal. Sulfonylation of anilines. [Link]
-
Organic Chemistry Portal. Alcohol to Mesylate. [Link]
-
PrepChem. Preparation of methyl anthranilate. [Link]
- U.S. Patent 4,633,009.
-
PubMed. Purification and crystallization of the hydroxylase component of the methanesulfonate monooxygenase from Methylosulfonomonas methylovora strain M2. [Link]
-
ResearchGate. Synthetic strategies to sulfonylated anilines. [Link]
-
Wikipedia. (2023). Methanesulfonyl chloride. [Link]
-
ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]
-
ResearchGate. Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. [Link]
-
PDF. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. [Link]
-
Macroscale Nitration of Methyl Benzoate. [Link]
-
PubMed Central. Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. [Link]
Sources
Technical Support Center: Purification of Methyl 2-[(methylsulfonyl)amino]benzoate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with residual solvent removal from Methyl 2-[(methylsulfonyl)amino]benzoate. The methodologies and troubleshooting advice herein are grounded in established principles of chemical purification and informed by practices within the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual solvents from my this compound sample critical?
A1: Residual solvents are organic volatile chemicals used during synthesis or purification that are not completely removed in the final manufacturing steps.[1] Their removal is paramount for several reasons:
-
Patient Safety: Many solvents are toxic and their levels in active pharmaceutical ingredients (APIs) are strictly regulated by guidelines such as the ICH Q3C.[2]
-
Product Stability: Residual solvents can affect the crystal structure, stability, and physical properties of the API.[3]
-
Regulatory Compliance: Meeting the stringent limits for residual solvents set by regulatory bodies like the FDA and EMA is mandatory for drug approval.[4]
Q2: What are the most probable residual solvents in my this compound sample?
A2: The most likely residual solvents are those used in the final synthesis and purification steps. A common synthetic route for analogous compounds involves the reaction of a substituted methyl aminobenzoate with methanesulfonyl chloride.[5] This reaction is often carried out in chlorinated solvents. Therefore, Dichloromethane (DCM) is a highly probable residual solvent.[5] Other potential solvents from preceding steps or alternative synthetic pathways could include toluene, ethyl acetate, methanol, or acetonitrile. Solvents used for recrystallization, such as ethanol or isopropanol, may also be present.
Q3: How are residual solvents typically measured?
A3: The standard and most accurate method for quantifying residual solvents in pharmaceutical products is Gas Chromatography (GC) , often with headspace analysis.[6] For less volatile or Class 3 solvents, a non-specific technique like Loss on Drying (LOD) may sometimes be used, but GC is the definitive method for identifying and quantifying specific solvents.[7]
Troubleshooting Guide: Overcoming Common Challenges
This section addresses specific issues you may encounter during the removal of residual solvents from this compound.
Problem 1: High Levels of Dichloromethane (DCM) Detected After Initial Drying
-
Causality: Dichloromethane has a low boiling point (39.6 °C), but it can become entrapped within the crystal lattice of the API, making it difficult to remove by simple drying.[8] The crystal morphology of your product can significantly impact solvent removal efficiency.[9]
-
Solutions:
-
Optimized Vacuum Drying:
-
Principle: Lowering the pressure reduces the boiling point of the solvent, facilitating its evaporation at a lower temperature, which is crucial for thermally sensitive compounds.[7]
-
Protocol:
-
Place the this compound powder in a vacuum oven on a shallow dish to maximize surface area.
-
Heat the oven to a temperature safely below the compound's melting or decomposition point. A starting point of 40-50°C is generally safe for many APIs.
-
Apply a deep vacuum (e.g., <1 mbar).
-
Dry for an extended period (12-24 hours), periodically breaking the vacuum with an inert gas like nitrogen to help sweep away solvent vapors.
-
Monitor the residual solvent levels using GC until they meet the required specifications.
-
-
-
Recrystallization:
-
Principle: This is a powerful purification technique that can effectively remove trapped solvents and other impurities. The ideal solvent system will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures.[10] For sulfonamides, which have both polar and non-polar characteristics, a solvent mixture is often effective.[11]
-
Recommended Solvent System: An ethanol/water mixture is a good starting point.[10]
-
Protocol: See the detailed protocol in the "Experimental Protocols" section below.
-
-
Problem 2: The Product "Oils Out" During Recrystallization
-
Causality: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of forming crystals.[10] This can happen if the solution is cooled too quickly, if the concentration of the solute is too high, or if the melting point of the solid is lower than the boiling point of the solvent.
-
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help.[10]
-
Add More Solvent: Reheat the solution to re-dissolve the oil, then add a small amount of the hot solvent to slightly decrease the concentration before cooling again.[10]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to provide a nucleation site.[10]
-
Problem 3: No Crystals Form After Recrystallization and Cooling
-
Causality: This is typically due to either using too much solvent, resulting in a solution that is not saturated at the lower temperature, or the solution is supersaturated and requires initiation of crystallization.[10]
-
Solutions:
-
Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it under reduced pressure and then attempt to cool and crystallize again.
-
Induce Crystallization: As mentioned above, scratching the flask or adding a seed crystal can initiate crystal formation in a supersaturated solution.[10]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin with a 95:5 ethanol:water mixture.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the hot ethanol/water mixture required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold ethanol/water mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum as described in the "Optimized Vacuum Drying" protocol.
Protocol 2: Advanced Solvent Removal via Water Vapor Displacement
This technique is particularly useful for removing stubborn, entrapped solvents.[3]
-
Initial Drying: Place the API in a vacuum dryer and apply vacuum at a moderate temperature (e.g., 40°C) to remove the bulk of the residual solvent.[12]
-
Humidification: Introduce a controlled amount of water vapor into the vacuum dryer. This can be done by bubbling nitrogen through water and then into the dryer.[12]
-
Equilibration: Allow the API to equilibrate in the humidified atmosphere for several hours. The water molecules will displace the trapped solvent molecules within the crystal lattice.[3]
-
Final Vacuum Drying: Re-apply a deep vacuum to remove the water and the displaced solvent.[12]
-
Repeat if Necessary: This cycle can be repeated to achieve very low levels of residual solvents.[12]
Data Presentation
Table 1: Boiling Points and ICH Classification of Common Solvents
| Solvent | Boiling Point (°C) | ICH Class |
| Dichloromethane | 39.6 | 2 |
| Toluene | 110.6 | 2 |
| Ethyl Acetate | 77.1 | 3 |
| Methanol | 64.7 | 2 |
| Ethanol | 78.4 | 3 |
| Isopropanol | 82.6 | 3 |
| Acetonitrile | 81.6 | 2 |
Note: ICH classifications dictate the permissible daily exposure (PDE) and concentration limits for residual solvents in pharmaceuticals.[2]
Visualizations
Caption: Decision workflow for removing residual solvents.
Caption: Troubleshooting common recrystallization issues.
References
-
Nere, N. K., et al. (2012). Drying Process Optimization for an API Solvate Using Heat Transfer Model of an Agitated Filter Dryer. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]
-
Outsourced Pharma. (2021). 11 Critical Steps To Manage Solvents During API Manufacturing. Retrieved from [Link]
-
LCGC International. (2024). Overcoming Common Challenges to Determine Residual Impurities Using IC in APIs with Limited Water. Retrieved from [Link]
- Google Patents. (1957). Sulfonamide purification process.
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved from [Link]
- Google Patents. (2021). Method for efficiently removing residual organic solvent in insulin aspart.
-
Shafiq, M., et al. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2024). Removing residual solvent from Oils Tips. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]
-
Equilibar. (n.d.). Vacuum Drying for API. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]
-
ResearchGate. (2010). The effect of solvent and crystallization conditions on habit modification of Carbamazepine. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate. Retrieved from [Link]
- Google Patents. (1999). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
-
PubMed. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
AAPS PharmSciTech. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. Retrieved from [Link]
-
InProcess Instruments. (n.d.). Optimisation of Drying Processes in the Pharmaceutical Industry. Retrieved from [Link]
-
Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
-
Ascendia Pharma. (n.d.). A Guide to Improving API Solubility with Spray-Dried Dispersions. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Retrieved from [Link]
-
ResearchGate. (2002). Enthalpy of formation of methyl benzoate: calorimetry and consequences. Retrieved from [Link]
-
Chem-Impex. (n.d.). Methyl benzoate. Retrieved from [Link]
-
PubMed. (2009). Methyl 2-[(methyl-sulfon-yl)(prop-yl)amino]benzoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Retrieved from [Link]
Sources
- 1. Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 4. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 5. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. equilibar.com [equilibar.com]
- 8. reddit.com [reddit.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CN113074519A - Method for efficiently removing residual organic solvent in insulin aspart - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 2-[(methylsulfonyl)amino]benzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Methyl 2-[(methylsulfonyl)amino]benzoate from its mother liquor. The content is structured to address common challenges and provide scientifically grounded solutions.
I. Understanding the Challenge: Purification from Mother Liquor
The mother liquor is the solution that remains after a crystallization process. It is saturated with the target compound, this compound, and also contains soluble impurities. The primary goal of this purification is to recover additional pure product from this solution, thereby increasing the overall yield of the synthesis.
Common impurities in the mother liquor may include:
-
Unreacted starting materials (e.g., methyl 2-aminobenzoate, methanesulfonyl chloride).
-
Byproducts from side reactions.
-
Catalysts used in the synthesis (e.g., copper or palladium complexes).[1][2][3]
-
Excess reagents.
-
Solvents used in the reaction.
The choice of purification strategy depends on the concentration of the desired product and the nature of the impurities.
II. Physicochemical Properties & Data
A summary of the known and predicted properties of this compound and its precursors is presented below. This data is crucial for designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted Solubility |
| This compound | C₉H₁₁NO₄S | 229.25 | Not available; likely a solid at room temp. | Moderately polar; likely soluble in polar organic solvents (e.g., acetone, ethyl acetate, methanol), sparingly soluble in nonpolar solvents (e.g., hexanes), and slightly soluble in water. |
| Methyl 2-aminobenzoate | C₈H₉NO₂ | 151.16 | 24 | Freely soluble in alcohol and diethyl ether; slightly soluble in water.[4] |
| Methyl 2-(aminosulfonyl)benzoate | C₈H₉NO₄S | 215.23 | 126-128 | Solid at room temperature.[5][6] |
III. Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Question 1: I've concentrated the mother liquor, but no crystals are forming. What should I do?
Answer: Failure to crystallize upon concentration is a common issue, often due to supersaturation or the presence of impurities that inhibit crystal formation.[7][8]
Potential Causes & Solutions:
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: Add a few crystals of pure this compound to the solution. These "seed crystals" act as templates for further crystallization.[7]
-
Cooling: Slowly cool the solution in an ice bath to further decrease the solubility of the compound.[8]
-
-
Inhibitory Impurities: Some impurities can prevent crystallization.
-
Further Concentration: Carefully evaporate more solvent to increase the concentration of the desired product.[7]
-
Solvent Change: If the above methods fail, consider removing the solvent completely (e.g., via rotary evaporation) and attempting recrystallization from a different solvent system.
-
Question 2: Crystals have formed, but they appear oily or discolored. How can I improve the purity?
Answer: The formation of oily or discolored crystals suggests the co-precipitation of impurities. A well-executed recrystallization is necessary to improve purity.
Potential Causes & Solutions:
-
Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[7] To remedy this, redissolve the solid in the minimum amount of hot solvent and allow it to cool more slowly. An insulated container or leaving the flask at room temperature before moving to an ice bath can help.[7][8]
-
Inappropriate Solvent: The solvent may be too good at dissolving the impurities, or it may not be effective at excluding them during crystallization.
-
Solvent Screening: Perform a small-scale solvent screen to find an optimal solvent or solvent pair. A good solvent should dissolve the compound when hot but not when cold.
-
Activated Carbon Treatment: If the discoloration is due to colored, non-polar impurities, you can try treating the hot solution with a small amount of activated carbon before filtering it hot and allowing it to cool. The carbon will adsorb the colored impurities.
-
Question 3: My yield from the mother liquor is very low. How can I recover more product?
Answer: Low recovery can be due to several factors, including incomplete crystallization or the use of an excessive amount of solvent.
Potential Causes & Solutions:
-
Incomplete Crystallization: Ensure the solution is sufficiently concentrated and cooled to maximize crystal formation.
-
Excess Solvent: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.[7] If you suspect this is the case, you can try to recover more product by concentrating the filtrate and cooling it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
-
Alternative Purification Method: If recrystallization is not providing a satisfactory yield, consider using column chromatography to separate the product from the impurities.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying this compound from the mother liquor? A1: Recrystallization is typically the most straightforward and cost-effective method for purifying a solid compound from a concentrated mother liquor. It is highly effective if a suitable solvent is found. If recrystallization fails or the impurities are very similar in structure to the product, column chromatography is the next best option.[9][10]
Q2: How do I choose the best solvent for recrystallization? A2: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures. A general rule is "like dissolves like." Since this compound is a moderately polar molecule, solvents like ethanol, isopropanol, acetone, or ethyl acetate are good starting points. You may also need to use a solvent pair, such as ethanol/water or ethyl acetate/hexanes.[11][12]
Q3: When should I consider using column chromatography instead of recrystallization? A3: Column chromatography is preferred in the following scenarios:
-
When impurities have very similar solubility profiles to the desired compound, making separation by recrystallization difficult.
-
When the product is an oil and will not crystallize.
-
When multiple components in the mother liquor need to be separated.
-
When a very high degree of purity is required.
Silica gel is a common stationary phase for compounds of moderate polarity like N-aryl sulfonamides.[9][13]
Q4: Can I use an acid-base extraction to purify my compound? A4: The sulfonamide proton in this compound is weakly acidic. It may be possible to deprotonate it with a strong base to form a water-soluble salt. This would allow for an acid-base extraction to separate it from neutral organic impurities. However, the ester group could be susceptible to hydrolysis under strongly basic or acidic conditions, so this approach should be used with caution.
V. Experimental Protocol: Recrystallization from a Solvent Pair (Ethanol/Water)
This protocol outlines a general procedure for purifying this compound from a concentrated mother liquor using a common solvent pair.
Materials:
-
Concentrated mother liquor
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Initial Dissolution: Place the concentrated mother liquor in an Erlenmeyer flask. Gently heat the solution on a hot plate while stirring and add ethanol in small portions until all the solid material dissolves. Aim for the minimum amount of hot solvent needed for complete dissolution.[8]
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until you see the first sign of persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[8] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (the same ratio at which crystallization occurred) to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or transfer them to a watch glass for air drying. For faster drying, a vacuum oven at a low temperature can be used.
VI. Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of this compound from the mother liquor.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 邻氨基苯甲酸甲酯 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. メチル2-(アミノスルホニル)ベンゾエート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl 2-(aminosulfonyl)benzoate (98%) - Amerigo Scientific [amerigoscientific.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. unifr.ch [unifr.ch]
- 13. fsis.usda.gov [fsis.usda.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Methyl 2-[(methylsulfonyl)amino]benzoate and Its Analogs
Welcome to a comprehensive examination of Methyl 2-[(methylsulfonyl)amino]benzoate, a versatile scaffold with significant potential in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, physicochemical properties, and biological activities of this compound and its structurally related analogs. We will delve into the rationale behind experimental design, provide detailed, validated protocols, and present a comparative analysis to inform future research and development endeavors.
Introduction: The Promise of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. This compound, as a member of this esteemed class, presents a compelling starting point for the exploration of novel therapeutic agents. The strategic modification of its structure allows for the fine-tuning of its physicochemical and biological profiles, a process central to modern drug discovery.
This guide will focus on a comparative study of this compound (the "parent compound") and two representative analogs:
-
Analog 1: Methyl 2-[(ethylsulfonyl)amino]benzoate: To investigate the effect of a slightly larger alkyl group on the sulfonyl moiety.
-
Analog 2: Methyl 2-[(phenylsulfonyl)amino]benzoate: To explore the impact of an aromatic substituent on the sulfonyl group, introducing significant steric and electronic changes.
Through a systematic comparison, we aim to elucidate key structure-activity relationships (SAR) that will guide the design of future compounds with enhanced potency and selectivity.
I. Synthesis and Characterization: A Modular Approach
The synthesis of this compound and its analogs can be achieved through a straightforward and adaptable synthetic route. The general strategy involves the reaction of methyl 2-aminobenzoate with the appropriate sulfonyl chloride in the presence of a base. This approach allows for the convenient introduction of diverse sulfonyl groups, making it ideal for the generation of a library of analogs for SAR studies.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of a related compound and can be readily modified for the synthesis of the analogs by substituting the corresponding sulfonyl chloride[2].
Materials:
-
Methyl 2-aminobenzoate
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-aminobenzoate (1 equivalent) in dichloromethane.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
II. Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for rational drug design. We will use computational tools to predict key physicochemical parameters for our parent compound and its analogs. Several software packages are available for this purpose, such as those offered by ACD/Labs and CD ComputaBio[3][4].
Predicted Physicochemical Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa | Predicted Aqueous Solubility (mg/L) |
| This compound | C9H11NO4S | 229.25 | 1.2 | 8.5 | 1500 |
| Methyl 2-[(ethylsulfonyl)amino]benzoate | C10H13NO4S | 243.28 | 1.6 | 8.6 | 900 |
| Methyl 2-[(phenylsulfonyl)amino]benzoate | C14H13NO4S | 291.32 | 2.8 | 8.1 | 150 |
Note: These values are predictions from computational models and should be experimentally verified.
Interpretation of Physicochemical Data:
-
LogP (Lipophilicity): The increasing LogP from the methyl to the ethyl and then to the phenyl analog suggests an increase in lipophilicity. This could influence membrane permeability and protein binding.
-
pKa: The predicted pKa values are all in a similar range, indicating that the acidity of the N-H proton is not dramatically altered by these substitutions.
-
Aqueous Solubility: As expected, the aqueous solubility is predicted to decrease with increasing lipophilicity. This is a critical parameter to consider for oral bioavailability.
III. Comparative Biological Evaluation
Based on the known biological activities of sulfonamides, we will evaluate our compounds for their potential anti-inflammatory and anticancer effects.
A. Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
Rationale:
Inflammation is a complex biological response, and nitric oxide (NO) is a key inflammatory mediator. Many anti-inflammatory drugs act by inhibiting the production of NO. This assay provides a robust and high-throughput method to screen for potential anti-inflammatory activity.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol is a standard method used to assess the anti-inflammatory potential of compounds in vitro[5].
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration (as an indicator of NO production) using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-treated control.
Expected Outcome:
A dose-dependent decrease in NO production in the presence of the test compounds would indicate anti-inflammatory activity. By comparing the IC50 values (the concentration required to inhibit 50% of NO production), we can rank the compounds based on their potency.
Hypothesized Structure-Activity Relationship (Anti-inflammatory):
The introduction of the phenyl group in Analog 2 might enhance anti-inflammatory activity due to potential interactions with hydrophobic pockets in the active site of inducible nitric oxide synthase (iNOS).
B. Anticancer Activity: MTT Assay
Rationale:
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cell proliferation and cytotoxicity, making it an excellent tool for screening potential anticancer agents[6][7][8][9].
Experimental Protocol: MTT Cytotoxicity Assay
This is a standard protocol for evaluating the cytotoxic effects of compounds on cancer cell lines[6][7][8][9].
Cell Line: A human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
Materials:
-
Cancer cell line of choice
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Anticancer Activity Evaluation Workflow:
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Hypothesized Structure-Activity Relationship (Anticancer):
The increased lipophilicity of the ethyl and phenyl analogs may lead to enhanced cell membrane penetration and potentially greater cytotoxic activity compared to the parent compound.
IV. Data Summary and Comparative Analysis
The following table summarizes the expected outcomes of our comparative study.
Summary of Comparative Data:
| Compound | Predicted LogP | Predicted IC50 (NO Inhibition) | Predicted IC50 (Anticancer) |
| This compound | 1.2 | Moderate | Low |
| Methyl 2-[(ethylsulfonyl)amino]benzoate | 1.6 | Moderate-High | Moderate |
| Methyl 2-[(phenylsulfonyl)amino]benzoate | 2.8 | High | High |
This predictive table provides a framework for interpreting the experimental results. A strong correlation between increasing lipophilicity and biological activity would suggest that hydrophobic interactions are crucial for the mechanism of action of these compounds.
V. Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative study of this compound and its analogs. By systematically synthesizing, characterizing, and evaluating these compounds, researchers can gain valuable insights into their structure-activity relationships. The detailed protocols and rationale provided herein are intended to serve as a practical resource for scientists in the field of drug discovery.
Future work should focus on expanding the library of analogs to further probe the SAR. Modifications to the benzoate ring, such as the introduction of electron-donating or electron-withdrawing groups, could significantly impact the biological activity. Furthermore, promising lead compounds identified through these initial screens should be subjected to more extensive preclinical evaluation, including in vivo efficacy and toxicity studies. The journey from a promising scaffold to a clinically viable drug is long and challenging, but a systematic and well-informed approach, as outlined in this guide, is the first critical step towards success.
References
- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzo
-
Shafiq, M., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1657. [Link]
- Zhang, L., et al. (2012).
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (2006).
- Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. (2009).
- A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. (2000).
- Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (2016).
-
Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis Carinii Dihydropteroate Synthetase. (1995). PubMed. [Link]
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2013).
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). NIH. [Link]
-
Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. [Link]
-
Small Molecule Optimisation. (n.d.). Optibrium. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC - NIH. [Link]
-
Methyl 2-((aminosulfonyl)methyl)-benzoate (Ref: IN N5297). (n.d.). AERU. [Link]
-
Methyl 2-(((aminocarbonyl)amino)sulfonyl)benzoate. (n.d.). PubChem. [Link]
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025).
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
-
Rapid Prediction of the Physicochemical Properties of Molecules. (n.d.). CD ComputaBio. [Link]
- Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. (2014).
- Structure-activity Relationship Between Chemical Modification and Hemolytic Activity of Camellia Saponin. (2025). PubMed.
-
Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. (2017). PMC - PubMed Central. [Link]
-
Pure compound property prediction. (n.d.). SCM. [Link]
-
Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (2026). PubMed. [Link]
-
biovia. (n.d.). Dassault Systèmes. [Link]
-
Methyl 2-(aminosulfonyl)benzoate (98%). (n.d.). Amerigo Scientific. [Link]
-
Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (2011). Journal of Young Pharmacists. [Link]
-
Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). PubMed. [Link]
-
Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. (2023). MDPI. [Link]
-
Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]
- Preparation method of methyl benzoate compound. (n.d.).
Sources
- 1. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
